molecular formula C21H18ClF5N6O2 B11512007 N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11512007
M. Wt: 516.8 g/mol
InChI Key: FSOZXHDVFYUIMM-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a triazine core, which is a common motif in many pharmaceuticals and agrochemicals, and is characterized by the presence of chloro(difluoro)methoxy and trifluoromethyl groups, which enhance its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of Substituents: The chloro(difluoro)methoxy and trifluoromethyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to ensure high yields.

    Morpholine Addition: The morpholin-4-yl group is added through a nucleophilic substitution reaction, typically using morpholine and a suitable leaving group on the triazine ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, and ensuring that the processes are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine: Known for its unique combination of functional groups.

    N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N’-[3-(methyl)phenyl]-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of trifluoromethyl.

    N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N’-[3-(fluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine: Contains a fluoromethyl group, offering different reactivity.

Uniqueness

The presence of both chloro(difluoro)methoxy and trifluoromethyl groups in N-{4-[chloro(difluoro)methoxy]phenyl}-6-(morpholin-4-yl)-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine makes it particularly stable and reactive, distinguishing it from similar compounds. These groups enhance its ability to interact with biological targets and improve its overall chemical stability.

Properties

Molecular Formula

C21H18ClF5N6O2

Molecular Weight

516.8 g/mol

IUPAC Name

4-N-[4-[chloro(difluoro)methoxy]phenyl]-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H18ClF5N6O2/c22-21(26,27)35-16-6-4-14(5-7-16)28-17-30-18(32-19(31-17)33-8-10-34-11-9-33)29-15-3-1-2-13(12-15)20(23,24)25/h1-7,12H,8-11H2,(H2,28,29,30,31,32)

InChI Key

FSOZXHDVFYUIMM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=C(C=C4)OC(F)(F)Cl

Origin of Product

United States

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